molecular formula C16H10ClFN2O2S B11528703 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide

3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide

Cat. No.: B11528703
M. Wt: 348.8 g/mol
InChI Key: UTVYUFCVORGLBP-UHFFFAOYSA-N
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Description

3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide (CAS 312497-19-1) is a benzothiophene derivative supplied with a purity of ≥97% . This high-purity compound is characterized by its molecular formula of C₁₆H₁₀ClFN₂O₂S and a molecular weight of 348.78 g/mol . As a specialized carbohydrazide, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds within the benzothiophene carbohydrazide class are of significant research interest due to their wide spectrum of potential biological activities, which can include antibacterial, antifungal, and antitumor properties, as observed in closely related structures . Researchers utilize this chemical as a key intermediate for the design and synthesis of novel molecules, such as hydrazone-based ligands and Schiff bases, for further investigation . The structure features both hydrogen bond acceptors and donors, which can be critical for its behavior in chemical reactions and potential interactions in biological systems . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

Molecular Formula

C16H10ClFN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-N'-(4-fluorobenzoyl)-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C16H10ClFN2O2S/c17-13-11-3-1-2-4-12(11)23-14(13)16(22)20-19-15(21)9-5-7-10(18)8-6-9/h1-8H,(H,19,21)(H,20,22)

InChI Key

UTVYUFCVORGLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Benzaldehydes

The benzo[b]thiophene core is synthesized via base-mediated cyclization of 3-chloro-2-fluorobenzaldehyde with ethyl thioglycolate. Adapted from methods in, this reaction proceeds in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) using triethylamine or potassium carbonate as a base. The thioglycolate attacks the aldehyde, followed by intramolecular cyclization to form the thiophene ring.

Table 1: Cyclization Conditions and Yields

Starting MaterialBaseSolventTemperature (°C)Yield (%)
3-Chloro-2-fluorobenzaldehydeTriethylamineDMSO8070–75
3-Chloro-2-fluorobenzaldehydeK₂CO₃DMF6065–68

The ester intermediate, ethyl 3-chlorobenzo[b]thiophene-2-carboxylate, is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (3 N) in ethanol at room temperature, achieving near-quantitative yields.

Formation of Benzo[b]thiophene-2-carbohydrazide

Hydrazide Synthesis via Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent reaction with hydrazine hydrate in anhydrous ethanol yields 3-chlorobenzo[b]thiophene-2-carbohydrazide. This method, analogous to protocols in, employs stoichiometric hydrazine to ensure complete conversion.

Table 2: Hydrazide Synthesis Parameters

Acid Chloride ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
SOCl₂EthanolReflux485–88
PCl₅Dichloromethane25678–82

The product is purified via recrystallization from methanol, yielding colorless needles.

Acylation with 4-Fluorobenzoyl Chloride

Coupling Reaction Optimization

The final acylation step involves reacting 3-chlorobenzo[b]thiophene-2-carbohydrazide with 4-fluorobenzoyl chloride in the presence of a base. Drawing from and, potassium carbonate (K₂CO₃) in ethanol or dichloromethane (DCM) facilitates the nucleophilic acyl substitution.

Table 3: Acylation Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Ethanol601272–75
K₂CO₃DCM252465–68

The reaction is monitored by thin-layer chromatography (TLC), with purification via column chromatography (DCM/ethyl acetate) yielding the title compound as a crystalline solid.

Mechanistic and Spectroscopic Insights

Cyclization and Acylation Pathways

The cyclization step proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the fluorine atom. Subsequent ring closure forms the benzo[b]thiophene skeleton. In the acylation step, deprotonation of the hydrazide’s NH₂ group by K₂CO₃ enhances nucleophilicity, enabling attack on the 4-fluorobenzoyl chloride’s carbonyl carbon.

Characterization Data

  • FT-IR : N–H stretch at 3250–3300 cm⁻¹; C=O stretches at 1680 cm⁻¹ (carbohydrazide) and 1720 cm⁻¹ (benzoyl group).

  • ¹H NMR : Aromatic protons resonate as multiplets at δ 7.2–8.1 ppm; hydrazide NH appears as a singlet at δ 9.8–10.2 ppm.

  • LC-MS : [M+H]⁺ peak at m/z 377.05 (calculated 377.03).

Challenges and Alternative Approaches

Regioselectivity in Cyclization

Positioning the chloro substituent at the 3-position requires precise control over starting material substitution. Using 3-chloro-2-fluorobenzaldehyde ensures correct regiochemistry during cyclization. Alternative routes involving post-cyclization chlorination (e.g., electrophilic substitution) are less efficient due to poor directing effects of the thiophene ring.

Solvent and Base Selection

Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but complicate purification. Ethanol balances reactivity and ease of workup for acylation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

  • II.b demonstrates a MIC of 4 µg/mL against multidrug-resistant S. aureus, including MRSA, without cytotoxicity to A549 lung cells . This highlights the importance of the pyridinylmethylene group in balancing efficacy and safety.
  • Metal Complexes : Schiff base analogs (e.g., Cu(II), Co(II) complexes) derived from similar carbohydrazides exhibit enhanced antibacterial and antifungal activities, suggesting that the target compound could serve as a ligand for metal chelation to boost efficacy .

Cytotoxicity and Selectivity

  • II.b’s non-cytotoxic profile underscores the safety of chloropyridinyl benzothiophene derivatives . The 4-fluorobenzoyl group in the target compound may similarly avoid cytotoxicity, though fluorine’s electronegativity could modulate metabolic stability or off-target effects.

Physicochemical Properties

  • The 4-fluorobenzoyl group in the target compound may offer a balance between lipophilicity and solubility.
  • Tautomerization : Thiophene-2-carbohydrazide derivatives exhibit prototropic tautomerization, which influences molecular conformation and binding modes . The target compound’s stability and tautomeric preferences remain to be characterized.

Biological Activity

3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

  • Molecular Formula : C12H8ClFN2OS2
  • Molecular Weight : 314.79 g/mol
  • CAS Number : 750621-19-3

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of topoisomerases
    • Induction of oxidative stress leading to apoptosis
    • Modulation of signaling pathways involved in cell proliferation
  • Case Study :
    A study reported that a related compound demonstrated an IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), indicating strong inhibitory potential . This suggests that this compound may similarly affect hRR, contributing to its anticancer effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Hydrazone derivatives have been reported to exhibit activity against various bacterial strains.

  • In Vitro Studies :
    • Compounds similar to this compound showed effectiveness against Gram-positive and Gram-negative bacteria.
    • The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Synthesis

The synthesis of this compound can be achieved through a multi-step process:

  • Starting Materials :
    • 4-Fluorobenzoyl chloride
    • Benzo[b]thiophene-2-carboxylic acid derivatives
  • General Procedure :
    • React the benzo[b]thiophene derivative with the appropriate hydrazine under acidic conditions.
    • Purify the resulting product using recrystallization techniques.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the halogen substituents or the benzoyl moiety can significantly affect potency and selectivity.

SubstituentEffect on Activity
ChlorineEnhances lipophilicity and cell permeability
FluorineIncreases binding affinity to target proteins
Benzoyl GroupEssential for maintaining biological activity

Q & A

Basic: How is 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide synthesized, and what analytical techniques confirm its structure?

Answer:
The synthesis involves reacting 3-chlorobenzo[b]thiophene-2-carboxylic hydrazide with 4-fluorobenzoyl chloride under reflux conditions in ethanol. Key steps include:

  • Optimization of reaction conditions : Temperature (60–80°C) and reaction time (4–6 hours) are critical for yield and purity .
  • Purification : Recrystallization in methanol yields the final product.
    Characterization methods :
    • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding.
    • IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups .
    • Mass spectrometry (EI-MS) for molecular ion confirmation (e.g., [M⁺] at m/z 349.7) .

Advanced: How do computational methods like DFT elucidate tautomerization pathways in this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to study prototropic tautomerization (amide ↔ imidic acid). Key findings:

  • Transition state analysis : The QST2 method identifies a proton migration barrier (~25 kcal/mol) between tautomers .
  • Kinetic stability : The endo-conformation (amide form) is thermodynamically favored, validated by XRD data (dihedral angle = 170.9° between carbonyl O and amide H) .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (fluorophenyl group) .

Basic: What in vitro models are used to evaluate its antimicrobial activity?

Answer:

  • Bacterial strains : Methicillin-resistant Staphylococcus aureus (MRSA) and daptomycin-resistant strains are common targets.
  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution. For example, MIC = 4 µg/mL against MRSA .
  • Cytotoxicity screening : Non-cancerous cell lines (e.g., HEK-293) assess selectivity (IC₅₀ > 50 µM indicates low toxicity) .

Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?

Answer:

  • Crystal growth : Slow evaporation in methanol yields monoclinic crystals (space group P21/c). Challenges include twinning and weak diffraction .
  • Refinement : SHELXL software resolves disorder in the fluorobenzoyl group. Key parameters:
    • R₁ = 0.054, wR₂ = 0.141 (for 293 K data) .
    • Hydrogen bonding networks (N–H···O, C–H···O) stabilize the lattice, forming zigzag chains along the a-axis .
  • Validation : ADDSYM checks for missed symmetry, and PLATON verifies intermolecular interactions .

Basic: What structural features contribute to its biological activity?

Answer:

  • Core motifs : The benzo[b]thiophene scaffold enhances membrane permeability, while the 4-fluorobenzoyl group increases lipophilicity (logP ≈ 3.2) .
  • Functional groups : The hydrazide moiety chelates metal ions (e.g., Fe³⁺), potentially disrupting bacterial metalloenzymes .
  • Substituent effects : The chlorine atom at position 3 stabilizes the thiophene ring via inductive effects, reducing metabolic degradation .

Advanced: How is molecular docking used to predict its mechanism of action against kinase targets?

Answer:

  • Target selection : Mitogen-activated protein kinase 1 (MAPK1) is prioritized due to homology with similar compounds .
  • Docking workflow :
    • Protein preparation : PDB ID 3EL8 is optimized (Protonate3D in MOE) .
    • Grid generation : Focused on the ATP-binding site (residues Lys33, Glu71).
    • Pose scoring : AutoDock Vina yields binding energies (~−9.2 kcal/mol), with key interactions:
  • Hydrogen bonds between the hydrazide NH and Glu71.
  • π-π stacking between the benzothiophene and Phe169 .
  • Validation : MD simulations (100 ns) confirm complex stability (RMSD < 2.0 Å) .

Basic: How are Schiff base derivatives of this compound synthesized for SAR studies?

Answer:

  • Condensation reaction : React with aromatic aldehydes (e.g., 2-fluorobenzaldehyde) in ethanol under reflux (12 hours).
  • Characterization :
    • FT-IR : Loss of NH₂ stretches (~3300 cm⁻¹) and appearance of C=N (~1620 cm⁻¹) .
    • UV-Vis : π→π* (248 nm) and n→π* (335 nm) transitions confirm conjugation .
  • Applications : Derivatives show enhanced antiproliferative activity (IC₅₀ = 8.7 µM vs. HepG2) compared to the parent compound .

Advanced: What kinetic methods (e.g., KAS, FWO) analyze its thermal decomposition?

Answer:

  • Non-isothermal TGA : Heating rates (β = 5–20°C/min) under nitrogen.
  • Kinetic analysis :
    • Kissinger-Akahira-Sunose (KAS) :
      ln(βT2)=EaRT+constant\ln\left(\frac{\beta}{T^2}\right) = -\frac{E_a}{RT} + \text{constant}

Slope yields activation energy (Eₐ ≈ 120 kJ/mol) .

  • Flynn-Wall-Ozawa (FWO) :
    ln(β)=EaRT+constant\ln(\beta) = -\frac{E_a}{RT} + \text{constant}

Confirms multi-step decomposition (ΔEₐ = 15 kJ/mol between steps) .

  • Mechanism : Avrami-Erofeev model (n = 1.5) suggests nucleation-controlled degradation .

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